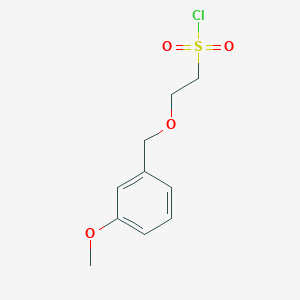

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride

Description

Properties

CAS No. |

1339092-13-5 |

|---|---|

Molecular Formula |

C10H13ClO4S |

Molecular Weight |

264.73 g/mol |

IUPAC Name |

2-[(3-methoxyphenyl)methoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO4S/c1-14-10-4-2-3-9(7-10)8-15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |

InChI Key |

YNKOZXHWJDGRRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)COCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-methoxybenzyl alcohol with ethane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride .

Uniqueness

What sets this compound apart from other sulfonyl chlorides is its specific structure, which includes the 3-methoxybenzyl group. This unique structure imparts distinct reactivity and selectivity, making it particularly useful in certain synthetic applications .

Biological Activity

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride, with the chemical formula C10H13ClO4S and a molecular weight of 264.73 g/mol, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on available research findings, case studies, and data tables to illustrate its effects.

- Chemical Name: this compound

- CAS Number: 1339092-13-5

- Molecular Formula: C10H13ClO4S

- Molecular Weight: 264.73 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonyl chlorides, including derivatives of this compound. These compounds have shown varying degrees of effectiveness against different bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Sulfonyl Chloride Derivative | Staphylococcus aureus | 20–40 µM | |

| Sulfonyl Chloride Derivative | Escherichia coli | 40–70 µM |

The biological activity of sulfonyl chlorides is often attributed to their ability to interact with various biological targets, leading to inhibition of essential cellular processes. For instance, compounds similar to this compound have been reported to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Case Studies

-

In Vitro Studies:

A study evaluated the antibacterial activity of various sulfonyl chloride derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents. -

In Vivo Studies:

In vivo experiments demonstrated that specific sulfonyl chloride compounds could reduce bacterial load in infected animal models. This highlights their potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Activity

Research has also indicated that sulfonyl chlorides may possess anti-inflammatory properties. For example, related compounds have been shown to suppress pro-inflammatory cytokines and pathways involved in inflammation.

| Compound | Effect on Cytokines | Concentration | Model |

|---|---|---|---|

| Sulfonyl Chloride Derivative | IL-6 ↓, TNF-α ↓ | 10–20 µM | Rat-derived chondrocytes |

Cytotoxicity and Cancer Research

The cytotoxic effects of sulfonyl chlorides have been investigated in various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T24T (Bladder Cancer) | 60 µM | Induction of apoptosis via XIAP downregulation |

| HCT116 (Colon Cancer) | 100 µM | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.